Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Overview
Description
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1053656-33-9 . It has a molecular weight of 191.19 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C9H9N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The process involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 385.9°C at 760 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been utilized in the synthesis of new pyrazolo[3,4-b]pyridine products. A study by Ghaedi et al. (2015) demonstrates the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015).
Development of Antiviral Agents
Bernardino et al. (2007) reported on the synthesis of new derivatives of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, showcasing their potential as antiviral agents, particularly against Herpes simplex virus type 1 (Bernardino et al., 2007).
Applications in Fluorescence
A study by Yan et al. (2018) focuses on the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives from ethyl pyrazole-5-carboxylate, highlighting their strong fluorescence in solutions, which could be applicable in various scientific fields (Yan et al., 2018).
Creation of Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylates in the synthesis of condensed pyrazoles through Pd-catalysed cross-coupling reactions, illustrating its role in creating complex molecular structures (Arbačiauskienė et al., 2011).
Biomedical Applications
Donaire-Arias et al. (2022) provide an extensive review of pyrazolo[3,4-b]pyridines, which includes compounds like this compound, discussing their diverse biomedical applications, highlighting the potential of these compounds in various therapeutic areas (Donaire-Arias et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a complex compound with potential biomedical applications
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes at the molecular level . More research is required to elucidate the exact mechanism of interaction.
Biochemical Pathways
Pyrazolo[3,4-b]pyridines, a group of compounds to which it belongs, have been associated with a wide range of biomedical applications . This suggests that they may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the compound’s potential biomedical applications , it is likely to exert significant effects at the molecular and cellular levels.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action . More research is needed to understand these influences.
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPRNDMJGKCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680908 | |
Record name | Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-33-9 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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